![molecular formula C23H15NO2S B5029754 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5029754.png)
3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of naphthoquinone derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one in lab experiments is its high potency and specificity. However, its limitations include its low solubility in water and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research on 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one. These include:
1. Further studies on its anti-cancer activity and potential use in cancer therapy.
2. Investigation of its anti-inflammatory activity and potential use in treating inflammatory diseases.
3. Studies on its anti-microbial activity and potential use in developing new antibiotics.
4. Development of more efficient synthesis methods for this compound.
5. Exploration of its potential use in other therapeutic applications.
In conclusion, 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one is a synthetic compound that has shown promising results in various scientific studies. Its potential therapeutic applications make it a subject of interest for future research.
Synthesis Methods
The synthesis of 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one involves the condensation of 2-amino-3-methyl-1,4-naphthoquinone with 2-chlorobenzoic acid followed by a thionation reaction. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
properties
IUPAC Name |
14-methyl-10-phenoxy-15-sulfanylidene-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO2S/c1-24-18-11-12-19(26-14-7-3-2-4-8-14)22-21(18)17(13-20(24)27)15-9-5-6-10-16(15)23(22)25/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVNPKNRXMBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=CC1=S)C4=CC=CC=C4C(=O)C3=C(C=C2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.